molecular formula C5H5ClO3 B6317363 (S)-5-Oxotetrahydrofuran-2-carbonyl chloride CAS No. 54848-33-8

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride

Cat. No. B6317363
CAS RN: 54848-33-8
M. Wt: 148.54 g/mol
InChI Key: NNDIFJWAEOADAZ-VKHMYHEASA-N
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Description

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Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reaction conditions, and the yield.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include acidity or basicity, stability, reactivity with other compounds, etc.


Scientific Research Applications

Biomass Conversion and Biofuel Production

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride is an intermediate in the production of biofuels and polymers from biomass-derived materials. Dutta, Wu, and Mascal (2015) described how acid chloride derivatives like 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) can be produced from precursors like 5-(chloromethyl) furfural (CMF), offering a pathway to convert biomass into valuable chemicals (Dutta, Wu, & Mascal, 2015).

Catalysis and Chemical Synthesis

In the field of chemical synthesis, (S)-5-Oxotetrahydrofuran-2-carbonyl chloride is used in various catalytic processes. For example, Gold(III) chloride was used by A. H. and Krause (2001) to catalyze the conversion of functionalized α-hydroxyallenes into 2,5-dihydrofurans, demonstrating the compound's utility in creating chemically diverse structures (A. H. and Krause, 2001). Additionally, Singh et al. (2006) showed the use of 2-oxoglutaric acid in creating 5-oxotetrahydrofuran-2-carboxylic acids, highlighting the compound's role in the synthesis of complex organic structures (Singh et al., 2006).

Environmental Chemistry

Gorak et al. (2009) investigated the use of 5-arylfuran-2-carbonyl chlorides in the synthesis of various heterocyclic compounds, which is relevant in understanding environmental degradation processes and atmospheric reactions involving similar compounds (Gorak et al., 2009).

Green Chemistry

In the context of green chemistry, Guo, Fang, and Zhou (2012) demonstrated the conversion of fructose and glucose into 5-hydroxymethylfurfural using lignin-derived catalysts. This research highlights the potential of using (S)-5-Oxotetrahydrofuran-2-carbonyl chloride and related compounds in sustainable chemical processes (Guo, Fang, & Zhou, 2012).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its hazards.


For a specific compound like “(S)-5-Oxotetrahydrofuran-2-carbonyl chloride”, you would need to refer to scientific literature or databases that have information on this compound. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or journals, they might be a good place to start your search. You could also try reaching out to researchers who work in this field for more information.


properties

IUPAC Name

(2S)-5-oxooxolane-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDIFJWAEOADAZ-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@@H]1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride

Synthesis routes and methods

Procedure details

A mixture of 4.9 g of 5-oxotetrahydrofuran-2-carboxylic acid and 5.5 ml of thionyl chloride was subjected to reflux for 2 hours. Thionyl chloride was then distilled off under reduced pressure to leave 5-oxotetrahydrofuran-2-carbonyl chloride. This product was mixed with 5.0 g of 2-aminobenzophenone, 200 ml of ethyl acetate and 200 ml of a saturated aqueous solution of sodium hydrogencarbonate, which was stirred for one hour at room temperature. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate, then the solvent was distilled off under reduced pressure. The residue was purified by means of a silica gel column chromatography (eluent, hexane:ethyl acetate=2:1) to give 2-(5-oxotetrahydrofuran-2-carbonyl)aminobenzophenone (6.5 g) as needles, m.p. 100° C.-102° C.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NK Ratmanova, IA Andreev, AV Leontiev, D Momotova… - Tetrahedron, 2020 - Elsevier
The principal methods for the synthesis of pyrrolizidine and indolizidine alkaloids and their unnatural analogs are described. Six main “strategic” approaches in regard to a key step …
Number of citations: 41 www.sciencedirect.com

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